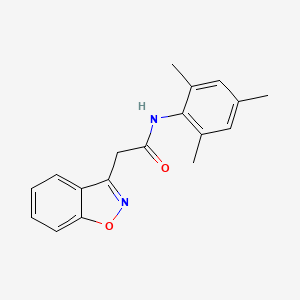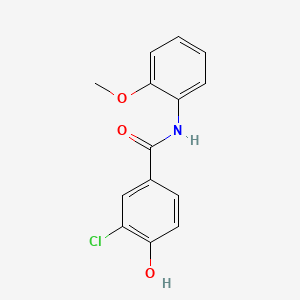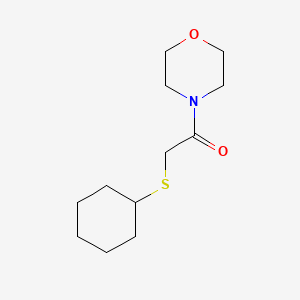![molecular formula C18H22N2O2 B7468217 2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one is a chemical compound with potential applications in scientific research. It is also known as DPI or rottlerin, and is a natural product derived from the plant Mallotus philippinensis. Its unique chemical structure and properties have led to extensive research on its potential uses in biological and medical fields.
作用机制
The mechanism of action of DPI is complex and involves several pathways. It has been shown to inhibit protein kinase C (PKC), an enzyme involved in cell signaling and regulation. This inhibition leads to downstream effects such as the modulation of ion channels, gene expression, and apoptosis. DPI has also been shown to inhibit mitochondrial respiration, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
Biochemical and Physiological Effects:
DPI has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, DPI has been found to induce apoptosis, inhibit proliferation, and modulate cell cycle progression. In neurons, DPI has been shown to modulate ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and plasticity. In immune cells, DPI has been found to modulate cytokine production, inhibit T cell activation, and promote regulatory T cell differentiation.
实验室实验的优点和局限性
One advantage of using DPI in lab experiments is its specificity for PKC inhibition, which allows for the selective modulation of downstream pathways. However, DPI has also been found to have off-target effects on other enzymes and pathways, which can complicate interpretation of results. Additionally, the use of DPI in vivo can be limited by its poor solubility and bioavailability.
未来方向
There are several potential future directions for research on DPI. One avenue is the development of more potent and selective PKC inhibitors based on the DPI scaffold. Another direction is the investigation of DPI's potential therapeutic applications in various diseases, such as cancer, neurological disorders, and autoimmune disorders. Additionally, further studies are needed to elucidate the complex mechanisms of action of DPI and its downstream effects on cellular pathways.
合成方法
The synthesis of DPI involves several steps, including the isolation of the natural product from the plant, purification, and chemical modification. One commonly used method involves the use of a Grignard reagent to add a methyl group to the isoindolone ring, followed by oxidation to form the ketone group. This is then reacted with the piperidine derivative to form DPI.
科学研究应用
DPI has been studied extensively for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells, and inhibiting tumor growth. In neuroscience, DPI has been found to modulate the activity of ion channels and neurotransmitter receptors, and has potential therapeutic applications in neurological disorders such as Parkinson's disease. In immunology, DPI has been shown to modulate immune responses, and has potential applications in the treatment of autoimmune disorders.
属性
IUPAC Name |
2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-8-13(2)10-19(9-12)17(21)11-20-14(3)15-6-4-5-7-16(15)18(20)22/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIZKGRFAGXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C(=C)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)



![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)


![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)